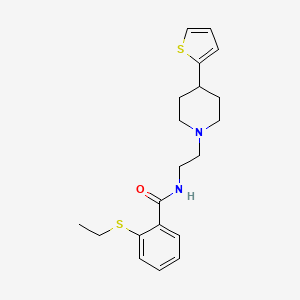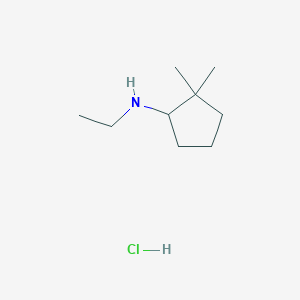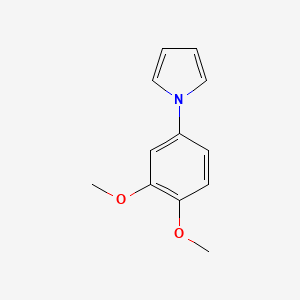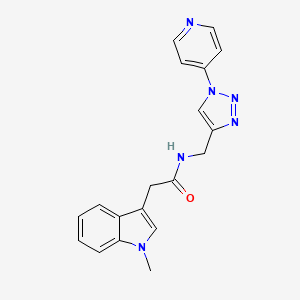![molecular formula C16H13BrN2O3 B2414078 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898410-88-3](/img/structure/B2414078.png)
5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound known for its unique structural characteristics. It features a fused ring system combining a quinoline derivative with a furan moiety, indicating potential biological and chemical activities that might be valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. One possible method involves the bromination of an appropriate precursor, followed by amide bond formation.
Bromination: : An initial furan derivative is brominated using bromine in an appropriate solvent like acetic acid under controlled conditions.
Amide Bond Formation: : The brominated product is then reacted with 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
For large-scale production, these methods are adapted to include more efficient catalysts and optimized reaction conditions to improve yields and reduce costs. Typical methods involve continuous flow reactors that offer better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The furan ring in the compound is susceptible to oxidation, which can be facilitated by oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound may undergo reduction reactions, particularly at the furan moiety, under catalytic hydrogenation conditions.
Substitution: : The bromine atom in the furan ring can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA, potassium permanganate.
Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophilic Reagents: : Sodium azide, primary or secondary amines.
Major Products
Oxidation Products: : Depending on the oxidation conditions, hydroxylated furans or quinolines.
Reduction Products: : Hydrogenated derivatives.
Substitution Products: : A variety of substituted furans and quinolines depending on the nature of the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as building blocks in the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, the compound can be used in the development of novel materials with specific electronic or photophysical properties due to the presence of the furan and quinoline moieties.
Mecanismo De Acción
The mechanism of action for compounds like this often involves interactions with specific molecular targets such as enzymes or receptors. The presence of a furan ring may facilitate binding to hydrophobic pockets, while the quinoline structure can engage in π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Lacks the bromine substituent, which may alter its reactivity and biological activity.
5-Chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : The chlorine atom could provide different electronic properties compared to the bromine-substituted compound.
5-Fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Fluorine substitution might enhance metabolic stability and influence its interaction with biological targets.
Uniqueness
The bromine substituent in 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide contributes to its unique chemical reactivity and potential biological activity, distinguishing it from similar compounds by altering its electronic distribution and steric factors, which can significantly impact its functional properties.
Propiedades
IUPAC Name |
5-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-4-3-12(22-13)16(21)18-11-6-9-2-1-5-19-14(20)8-10(7-11)15(9)19/h3-4,6-7H,1-2,5,8H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBGHCPUOGKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
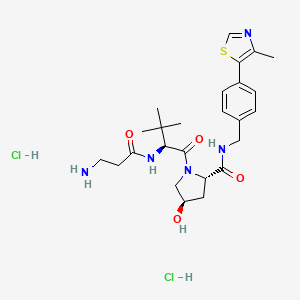
![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)
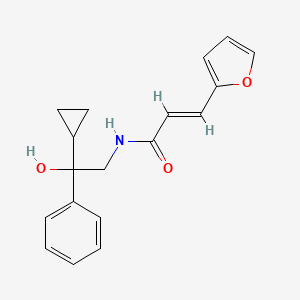
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
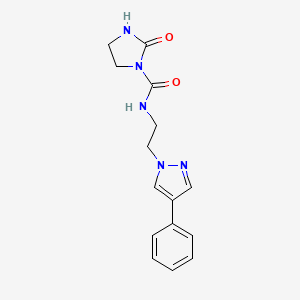
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)
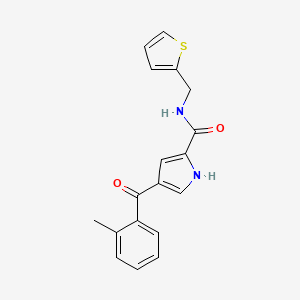
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2414014.png)
